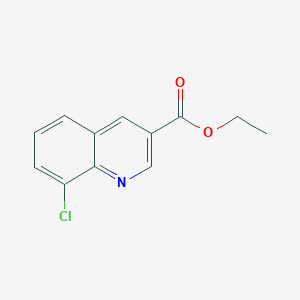

Ethyl 8-chloroquinoline-3-carboxylate

描述

Ethyl 8-chloroquinoline-3-carboxylate (CAS 71083-19-7) is a quinoline derivative with a chlorine substituent at position 8 and an ethyl ester group at position 2. It exhibits significant antifungal activity against Candida glabrata in vitro, with an optimal concentration of 0.5 mg/mL for efficacy . The compound also demonstrates anti-inflammatory properties by inhibiting IL-10 production, though it lacks in vivo antitumor activity . Its molecular formula is C₁₂H₁₀ClNO₂, and it is classified as toxic, necessitating careful handling in research settings.

属性

IUPAC Name |

ethyl 8-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTDXHDHWDZBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739302 | |

| Record name | Ethyl 8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-19-7 | |

| Record name | Ethyl 8-chloro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategies

The synthesis of Ethyl 8-chloroquinoline-3-carboxylate typically involves:

- Construction of the quinoline skeleton

- Introduction of the chlorine substituent at the 8-position

- Esterification at the 3-carboxylate position

Two main synthetic approaches are reported in literature:

Method 1: Domino Process via Arylmethyl Azides and Ethyl 3-ethoxyacrylate (RSC 2013)

This method involves a domino reaction starting from benzylic azides leading to quinoline-3-carboxylate esters, including the 8-chloro derivative.

- Preparation of benzylic azides from benzyl alcohol derivatives using PBr3 and sodium azide under controlled conditions.

- Reaction of benzylic azides with ethyl 3-ethoxyacrylate in the presence of triflic acid (TfOH) as a catalyst.

- Oxidation with DDQ to form the quinoline ring system.

- Yield reported: 54% (white solid)

- Reaction conditions: Room temperature stirring, followed by purification on silica gel

- Safety: Requires careful removal of DCM solvent before azide formation due to explosive hazard.

Table 1: Reaction Conditions and Yields for Quinoline-3-carboxylates via Domino Process

| Compound | Catalyst | Oxidant | Yield (%) | Physical State |

|---|---|---|---|---|

| Ethyl quinoline-3-carboxylate | TfOH | DDQ | 79 | Pale yellow solid |

| This compound | TfOH | DDQ | 54 | White solid |

This method is notable for its operational simplicity and moderate yields but requires careful handling of azides and strong acid catalysts.

Related Oxidation-Based Preparation of 7-chloro-8-quinolinecarboxylic Acid (Patent Insight)

Though focused on a positional isomer, the oxidation method using N-hydroxyphthalimide and azobisisobutyronitrile catalysts with oxygen as oxidant provides insights into potential green oxidation routes for quinoline carboxylic acids.

- Oxidation of 7-chloro-8-methylquinoline to the corresponding carboxylic acid under oxygen pressure

- Mild temperature (20-140 °C) and pressure (>4 MPa) conditions

- Avoids generation of waste acids, simplifying purification

This approach could be adapted for the synthesis of 8-chloro derivatives, potentially improving environmental profiles of the synthesis.

Mechanistic Insights and Catalysis

- The domino process involves azide intermediates that undergo cyclization and oxidation to form the quinoline ring.

- The POCl3 method relies on electrophilic chlorination facilitated by the reagent’s strong dehydrating properties.

- Catalysts such as triflic acid and oxidants like DDQ are critical for ring closure and oxidation steps.

- Rhodium(II) catalysts have been reported for related quinoline carboxylate syntheses via cyclopropanation-ring expansion, though specifically for 4-chloro derivatives.

Comparative Summary of Preparation Methods

Research Findings and Notes

- The domino azide method offers a relatively straightforward route with moderate yields but requires strict safety protocols due to azide intermediates.

- The POCl3 method is classical and industrially relevant but involves harsh reagents and conditions.

- Oxidation methods using catalytic aerobic oxidation present greener alternatives but require specialized equipment and conditions.

- No single method dominates; choice depends on available facilities, scale, and safety considerations.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at position 8 undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with thiomorpholine : Heating with thiomorpholine in ethanol containing anhydrous K₂CO₃ yields 2-thiomorpholino-quinoline-3-carbaldehyde (Scheme 13 in ). Microwave irradiation significantly enhances reaction efficiency, achieving yields up to 93.8% (Table 1).

Table 1: Substitution Reactions of Ethyl 8-chloroquinoline-3-carboxylate

Condensation and Cyclization Reactions

The aldehyde group at position 3 participates in condensation reactions:

-

Schiff base formation : Reacts with substituted anilines in acetone to form 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine derivatives (30a–c) .

-

Knoevenagel condensation : With active methylenes (e.g., malononitrile), it forms pyrano[3,2-c]chromenones under l-proline catalysis (Scheme 17 in ).

Key cyclization example :

-

Formation of pyrrolo[3,4-b]quinolinone : Heating with formamide and formic acid yields 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one via an intermediate N-((2-chloroquinolin-3-yl)methylene)formamide (Scheme 20 in ).

Hydrolysis and Ester Transformations

The ethyl ester group undergoes hydrolysis and functionalization:

-

Acid-catalyzed hydrolysis : Produces 8-chloroquinoline-3-carboxylic acid , a precursor for further derivatization (IR: νmax 1720 cm⁻¹ for ester; 1H NMR: δ 4.49 ppm for ethyl group) .

-

Hydrazinolysis : Reacts with hydrazine hydrate to form 2-chloroquinoline-3-carbohydrazide , which cyclizes with carbon disulfide to yield 1,3,4-oxadiazole-2-thiol derivatives (Scheme 3 in ).

Table 2: Ester Group Transformations

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | HCl/EtOH | 8-Chloroquinoline-3-carboxylic acid | 88% | |

| Hydrazinolysis | NH₂NH₂, EtOH, reflux | 2-Chloroquinoline-3-carbohydrazide | 82% |

Oxidation and Reduction Pathways

-

Oxidation : The quinoline ring can be oxidized to N-oxides using DDQ (dichlorodicyanobenzoquinone), though this reaction is less common for 8-chloro derivatives .

-

Reduction : Catalytic hydrogenation of the quinoline nucleus has not been explicitly reported for this compound but is feasible based on analogous systems .

Mechanistic Insights

-

Cyclization mechanisms : l-Proline acts as a bifunctional catalyst, enabling nucleophilic attack and intramolecular cyclization (Scheme 18 in ).

-

Microwave-assisted reactions : Reduce reaction times from hours to minutes while improving yields (e.g., 93.8% vs. 76% under conventional heating) .

Stability and Reactivity Trends

科学研究应用

Introduction to Ethyl 8-Chloroquinoline-3-Carboxylate

This compound is a compound belonging to the quinoline family, recognized for its diverse biological and pharmacological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential applications in treating bacterial infections, malaria, and cancer. The following sections will explore its scientific research applications, synthesis methods, and biochemical properties.

Medicinal Chemistry

This compound has been extensively studied for its antibacterial and antimalarial properties:

- Antibacterial Activity : Research indicates that this compound exhibits moderate antibacterial activity against various strains, including Bacillus subtilis and Vibrio cholerae. Its mechanism of action involves disrupting essential bacterial processes such as cell wall synthesis and protein synthesis, which ultimately leads to cell death.

- Antimalarial Properties : The compound is being investigated for its efficacy against malaria-causing parasites. Its derivatives have shown promise in inhibiting the growth of Plasmodium species.

- Anticancer Potential : There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.

Chemical Synthesis

This compound serves as a key intermediate in the synthesis of more complex quinoline derivatives. Its applications in synthetic methodologies include:

- Friedlander Synthesis : This compound is often synthesized via Friedlander condensation, where an aromatic o-aminoaldehyde reacts with a carbonyl compound. This method is significant in producing various quinoline derivatives that have enhanced biological activities.

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions with amines or thiols, leading to the formation of substituted quinoline derivatives that may possess improved pharmacological properties.

Biochemical Research

In biochemical research, this compound plays a crucial role in understanding disease mechanisms:

- Pathway Analysis : Researchers utilize this compound to study biochemical pathways related to bacterial infections and cancer. Its interactions with enzymes and proteins help elucidate the molecular mechanisms underlying these diseases .

- Drug Development : The compound is explored for its potential as a lead compound in drug development, particularly for designing new therapeutic agents targeting specific diseases .

Industrial Applications

In industry, this compound is utilized in:

- Pharmaceutical Production : It is employed in the production of various pharmaceuticals, particularly those targeting infectious diseases and cancer.

- Agrochemicals : The compound contributes to developing effective pesticides and herbicides, enhancing agricultural productivity while minimizing environmental impact .

Synthetic Routes

The synthesis of this compound typically involves several steps:

-

Friedlander Condensation :

- Reactants: o-Aminobenzophenone and diethylmalonate.

- Conditions: Base-catalyzed reaction using piperidine.

- Resulting Product: Ethyl 2-oxoquinoline-3-carboxylate.

-

Chlorination :

- Reactants: Ethyl 2-oxoquinoline-3-carboxylate with phosphorus oxychloride (POCl₃).

- Conditions: Chlorination reaction.

- Resulting Product: this compound.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

| Reaction Type | Common Reagents | Conditions | Major Products |

|---|---|---|---|

| Substitution | Amines or thiols | Organic solvents | Substituted quinoline derivatives |

| Oxidation | Potassium permanganate | Acidic/basic conditions | Oxidized quinoline derivatives |

| Reduction | Sodium borohydride | Mild to moderate conditions | Reduced quinoline derivatives |

Stability and Degradation

The stability of this compound is influenced by environmental factors such as temperature and pH. Over time, exposure to light or adverse conditions may lead to degradation, affecting its biological activity.

作用机制

The mechanism of action of ethyl 8-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is believed to result from its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. Similarly, its antimalarial activity is thought to involve the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite .

相似化合物的比较

Comparison with Structural Analogues

Key Observations :

- Nitro Group: The nitro (-NO₂) group in ethyl 4-chloro-8-nitroquinoline-3-carboxylate may confer oxidative reactivity, but its safety profile remains underexplored . Hydroxyl Group: The 4-hydroxyl (-OH) substituent in ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate enhances polarity, likely reducing bioavailability compared to non-hydroxylated analogues .

- Biological Activity: Ethyl 8-chloroquinoline-3-carboxylate uniquely combines antifungal and anti-inflammatory effects, while its 6-chloro isomer (CAS 1017414-83-3) may target different microbial strains due to altered steric effects . Fluorinated derivatives (e.g., 8-F) show improved metabolic stability, a trait valuable in drug design .

Physicochemical Properties

Table 2: Physical and Chemical Properties

生物活性

Ethyl 8-chloroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and antimalarial properties. This article explores the biological activity of this compound, examining its mechanisms of action, biochemical properties, and potential applications in medicine and research.

Target Interactions

This compound primarily targets bacterial cells, exhibiting moderate antibacterial activity against various strains, including Bacillus subtilis and Vibrio cholerae . The compound's mechanism involves:

- Inhibition of Cell Wall Synthesis : It disrupts the synthesis of the bacterial cell wall, leading to cell lysis.

- Disruption of Protein Synthesis : By interfering with ribosomal function, it prevents the translation of essential proteins.

- Interference with DNA Replication : The compound may intercalate into DNA strands, disrupting replication processes .

This compound exhibits several biochemical characteristics that contribute to its biological activity:

- Solubility : It is soluble in organic solvents, which facilitates its interaction with cellular components.

- Stability : The compound's stability can be affected by environmental factors such as pH and temperature, influencing its efficacy over time .

Antibacterial Activity

In laboratory studies, this compound has shown promising results against various bacterial strains. The following table summarizes key findings from relevant studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Bacillus subtilis | 32 µg/mL | Inhibition of cell wall synthesis |

| Vibrio cholerae | 64 µg/mL | Disruption of protein synthesis |

| Escherichia coli | 128 µg/mL | Interference with DNA replication |

These results indicate that the compound has varying degrees of effectiveness against different bacterial species.

Antimalarial Activity

The compound has also been investigated for its potential antimalarial properties. Studies suggest that it may inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The proposed mechanism includes interference with the parasite's metabolic pathways and replication processes .

Case Studies

- Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. Results demonstrated significant inhibition at concentrations as low as 32 µg/mL, highlighting its potential as a therapeutic agent in treating resistant infections.

- Antimalarial Investigation : In a controlled trial assessing the compound's effects on Plasmodium falciparum, this compound exhibited a dose-dependent reduction in parasitemia levels in infected models, suggesting its potential use in malaria treatment protocols .

Applications in Medicine and Research

This compound is being explored for various applications:

- Therapeutic Agent : Due to its antibacterial and antimalarial properties, it is being investigated as a potential treatment for infections caused by resistant strains.

- Research Tool : It serves as an intermediate in synthesizing more complex quinoline derivatives, aiding in the development of new pharmaceuticals .

- Chemical Industry : The compound's unique structure makes it valuable in producing agrochemicals and other industrial chemicals.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 8-chloroquinoline-3-carboxylate, and how can reaction yields be optimized?

- The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, nitroquinoline precursors can be reduced to diamino intermediates (e.g., Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate), followed by site-selective reactions with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine . Optimizing yields involves controlling stoichiometry, solvent polarity, and reaction temperature. Catalysts like polyphosphoric acid (PPA) enhance cyclization efficiency in forming heterocyclic systems .

Q. How are the physicochemical properties (e.g., solubility, melting point) of this compound determined experimentally?

- Key properties include a melting point of 376.8°C, density of 1.351 g/cm³, and logP value of 1.58 . These are measured via differential scanning calorimetry (DSC) for thermal stability, HPLC for solubility profiling, and X-ray crystallography for density calculations. Computational tools like COSMO-RS can predict solubility in solvents like DMSO or ethanol .

Q. What spectroscopic techniques are used to confirm the structure of this compound derivatives?

- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). NMR (¹H and ¹³C) confirms substituent positions and aromaticity, while mass spectrometry (MS) validates molecular weight. X-ray crystallography resolves π-π stacking and hydrogen-bonding interactions in crystalline forms, with SHELXL software refining structural models .

Q. What safety protocols should be followed when handling this compound?

- Refer to Safety Data Sheets (SDS) for hazard-specific guidelines. Use PPE (gloves, lab coats), work in a fume hood, and store the compound in airtight containers at 2–8°C. Avoid exposure to moisture to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can derivatization strategies expand the utility of this compound in heterocyclic chemistry?

- Functionalization at the C-4 and C-8 positions enables the synthesis of tricyclic systems (e.g., pyrido[2,3-f]quinoxalines) via cyclocondensation. Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances stability, while diazenyl groups enable coordination chemistry .

Q. What methodologies optimize substitution reactions at the C-8 position of the quinoline core?

- Chlorine at C-8 is reactive toward nucleophilic aromatic substitution. Microwave-assisted synthesis in polar aprotic solvents (e.g., DMF) with catalysts like Cu(I) accelerates reactions. Steric effects from adjacent substituents (e.g., cyclopropyl groups) influence regioselectivity .

Q. How can biological activity assays be designed for this compound derivatives?

- Derivatives are screened for antibacterial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. Anticancer potential is evaluated using MTT assays on cell lines (e.g., HeLa), with structure-activity relationships (SAR) guiding modifications to the carboxylate and chloro substituents .

Q. How should researchers address discrepancies in spectral data or synthetic yields across studies?

- Cross-validate results using multiple techniques (e.g., XRD with NMR). Replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate variables. Purity checks via TLC or HPLC-MS can identify side products. Statistical tools (e.g., ANOVA) assess yield variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。